5'-methyl-10'-phenyl-8'H-spiro[cyclohexane-1,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione
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Overview
Description
5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE is a complex organic compound belonging to the class of spirochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between a cyclohexane ring and a pyrano[2,3-f]chromene moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE typically involves multicomponent reactions. One common method starts with the condensation of phloroglucinol with various aldehydes and active methylene compounds under basic conditions . The reaction proceeds through a series of steps, including cyclization and spiro formation, to yield the desired spirochromene derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. Techniques such as microwave-assisted synthesis and the use of benign catalysts like K10 clay in ethanol-water solvent systems have been employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted spirochromenes, each exhibiting unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer, antimicrobial, and antioxidant activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis. It also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
Pyrano[2,3-f]chromenone derivatives: Exhibit similar biological activities but differ in their structural features.
Uniqueness
The uniqueness of 5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE lies in its spiro linkage, which imparts distinct chemical properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H22O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-10-phenylspiro[3H-pyrano[2,3-h]chromene-2,1'-cyclohexane]-4,8-dione |
InChI |
InChI=1S/C24H22O4/c1-15-12-19-22(17(13-20(26)27-19)16-8-4-2-5-9-16)23-21(15)18(25)14-24(28-23)10-6-3-7-11-24/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3 |
InChI Key |
CFTVTJBVWQAOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=O)CC5(O4)CCCCC5 |
Origin of Product |
United States |
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